(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their biological activities and synthetic versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of pyrrolidine derivatives. The reaction conditions often include the use of transition metal catalysts such as rhodium or ruthenium complexes, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process might also include steps for purification, such as crystallization or chromatography, to ensure the final product meets the required specifications for pharmaceutical or industrial use .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring into a lactam or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactams, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications .
Scientific Research Applications
(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its chiral properties, which can lead to more effective and selective drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, benefiting from its reactivity and versatility .
Mechanism of Action
The mechanism by which (3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound is structurally similar and used as an intermediate in the synthesis of pharmaceuticals.
(3S,4S)-1-Isobutyl-4-methyl-3-pyrrolidinecarboxylic acid: Another chiral pyrrolidine derivative with similar structural features.
Uniqueness
(3R,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity profiles compared to its isomers and other pyrrolidine derivatives. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications .
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3R,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 |
InChI Key |
WPLPJEWZNOILAV-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CNC[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)CC1CNCC1C(=O)O |
Origin of Product |
United States |
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